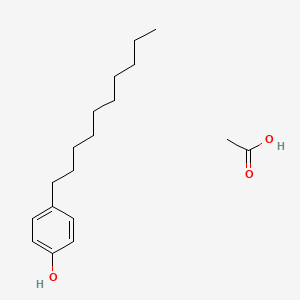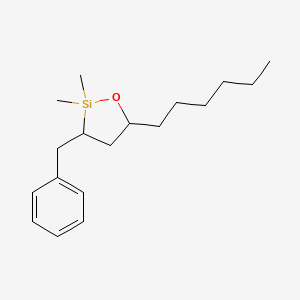
5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine is a chemical compound with the molecular formula C₁₃H₁₅Cl₂N₃. It is a member of the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a substituted aniline derivative with a suitable reagent to form the quinazoline core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Quinazolinamine, 5,6-dichloro-N-cyclobutyl-1,4-dihydro-4-methyl
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine is unique due to its specific substitution pattern and the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
918134-96-0 |
|---|---|
Molekularformel |
C13H15Cl2N3 |
Molekulargewicht |
284.18 g/mol |
IUPAC-Name |
5,6-dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine |
InChI |
InChI=1S/C13H15Cl2N3/c1-7-11-10(6-5-9(14)12(11)15)18-13(16-7)17-8-3-2-4-8/h5-8H,2-4H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
VEGXETIGCSENPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C=CC(=C2Cl)Cl)NC(=N1)NC3CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)

![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)



![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)


![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
